N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-13(22)20-15-3-5-16(6-4-15)26(23,24)19-11-17(14-7-10-25-12-14)21-9-2-8-18-21/h2-10,12,17,19H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONAQJGJUHAQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazole and thiophene intermediates, which are then coupled through a series of reactions involving sulfonation and amide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives and sulfonated products.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer activity. N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
In a study involving various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of numerous inflammatory diseases. This anti-inflammatory property may be beneficial for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide exhibits antimicrobial properties against various bacterial strains. Its efficacy against resistant strains highlights its potential as an alternative therapeutic option in an era of increasing antibiotic resistance.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell proliferation at concentrations ranging from 10 to 50 μM, with mechanisms involving apoptosis activation being confirmed through flow cytometry assays.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of colitis. Administration of N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide resulted in decreased levels of inflammatory markers and improved histopathological scores compared to control groups.
Mechanism of Action
The mechanism of action of N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
Key analogs and their distinguishing features:
Substituent Impact:
- Electron-withdrawing groups (e.g., nitro in 10f) enhance antimicrobial potency compared to electron-donating groups (e.g., methyl in 2-(4-Methylphenoxy)-...) .
- Thiophene vs. Thiadiazole : Thiophene-containing analogs (e.g., 10d ) exhibit broader-spectrum activity, while thiadiazole derivatives (e.g., ) may prioritize synthetic yield over bioactivity .
Biological Activity
N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a complex compound that combines elements of pyrazole and thiophene, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a pyrazole ring, a thiophene moiety, and a sulfamoyl group, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide. For instance, related pyrazole derivatives have demonstrated significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.625 to 125 μM, indicating potent bactericidal properties .
The mechanisms through which these compounds exert their effects include:
- Inhibition of Protein Synthesis : Compounds have been shown to interfere with protein synthesis pathways, leading to bacterial cell death.
- Disruption of Biofilm Formation : Some derivatives exhibit moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential use in combating biofilm-associated infections .
Antifungal Activity
In addition to antibacterial properties, certain derivatives have exhibited antifungal activity. For example, they have been tested against Candida species with varying degrees of effectiveness. The most active compounds showed IC50 values significantly lower than those of standard antifungal agents like fluconazole .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of a series of pyrazole derivatives against MRSA. The compound N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide was included in the screening process. Results indicated that this compound had an MIC value comparable to leading antibiotics, demonstrating its potential as a novel antibacterial agent.
Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of related compounds against Candida albicans. The results showed that certain derivatives inhibited biofilm formation effectively without affecting planktonic cells, indicating a selective action that could be beneficial in clinical settings where biofilm-related infections are prevalent.
Research Findings Summary
| Activity | Target Organism | MIC/IC50 Value | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625 - 125 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of cell wall synthesis | |
| Antifungal | Candida albicans | IC50 < 50 μg/mL | Inhibition of biofilm formation |
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of thiophen-3-yl and pyrazol-1-yl moieties via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
- Step 2 : Sulfamoylation using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
- Step 3 : Acetamide formation via condensation with acetyl chloride in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks (e.g., pyrazole C-H at δ 7.5–8.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z ~450–500) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm, acetamide C=O at 1650–1700 cm) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO, DMF, and acetonitrile; limited in aqueous buffers (use co-solvents like Tween-80 for in vitro assays) .
- Stability : Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres to prevent oxidation of thiophene or pyrazole rings .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC determination .
- Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodological Answer :
- Core Modifications : Vary pyrazole/thiophene substituents (e.g., electron-withdrawing groups on pyrazole to enhance binding affinity) .
- Sulfamoyl Group Replacement : Test sulfonamide analogs (e.g., sulfonylurea) to modulate pharmacokinetics .
- In Silico Docking : Use AutoDock Vina to predict interactions with targets (e.g., COX-2, EGFR) .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like pH, temperature, and solvent concentration .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Batch Reproducibility : Verify purity (>95% via HPLC) and characterize polymorphs (PXRD) to rule out batch-specific effects .
Q. What crystallographic techniques determine the 3D structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths/angles (e.g., pyrazole-thiophene dihedral angle ~15–30°) .
- Powder X-ray Diffraction (PXRD) : Compare experimental vs. simulated patterns to confirm phase purity .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh)) for coupling efficiency .
- Flow Chemistry : Continuous-flow reactors for sulfamoylation to reduce reaction time .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly synthesis .
Q. What strategies are used to assess in vivo toxicity and pharmacokinetics?
- Methodological Answer :
- ADMET Profiling :
- Caco-2 Permeability : Predict intestinal absorption .
- Microsomal Stability : Incubate with liver microsomes to estimate metabolic half-life .
- Rodent Studies : Dose-dependent toxicity (LD) and plasma concentration-time curves (AUC) .
Q. How do computational models aid in understanding its mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., 100-ns trajectories to assess stability) .
- QSAR Modeling : Corrogate electronic descriptors (e.g., logP, polar surface area) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
